molecular formula C14H17ClFNO B5300784 2-chloro-4-fluoro-N-(4-methylcyclohexyl)benzamide

2-chloro-4-fluoro-N-(4-methylcyclohexyl)benzamide

Cat. No.: B5300784
M. Wt: 269.74 g/mol
InChI Key: XNRKCXJWKJRJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-fluoro-N-(4-methylcyclohexyl)benzamide is an organic compound with the molecular formula C14H17ClFNO. It is a derivative of benzamide, featuring a chloro and fluoro substituent on the benzene ring, and a 4-methylcyclohexyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(4-methylcyclohexyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact .

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(4-methylcyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the benzene ring enhance its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-fluoro-N-(4-methylcyclohexyl)benzamide is unique due to the presence of the 4-methylcyclohexyl group, which imparts specific steric and electronic effects. These effects influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-4-fluoro-N-(4-methylcyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(16)8-13(12)15/h4,7-9,11H,2-3,5-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRKCXJWKJRJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.